molecular formula C26H21F3N2O2 B2705119 14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 1023860-91-4

14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B2705119
CAS No.: 1023860-91-4
M. Wt: 450.461
InChI Key: JHNCCUATCNKAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6-tetraen-12-one is a tricyclic heterocyclic compound featuring a diazatricyclo[9.4.0.0³,⁸] core. This structure incorporates two nitrogen atoms within its fused ring system and is substituted with a phenyl group at position 14 and a 3-(trifluoromethoxy)phenyl group at position 10. The trifluoromethoxy substituent is notable for its electron-withdrawing properties, which can enhance metabolic stability and influence receptor binding affinities .

Properties

IUPAC Name

9-phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N2O2/c27-26(28,29)33-19-10-6-9-17(13-19)25-24-22(30-20-11-4-5-12-21(20)31-25)14-18(15-23(24)32)16-7-2-1-3-8-16/h1-13,18,25,30-31H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNCCUATCNKAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OC(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the phenyl and trifluoromethoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and epilepsy.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s tricyclic scaffold is shared with several pharmacologically active molecules. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Molecular Formula Substituents Molecular Weight (g/mol) Key Pharmacological Features Metabolic Pathways
14-Phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[...]-12-one (Target) C₂₇H₂₀F₃N₂O₂ Phenyl (C₆H₅), 3-(Trifluoromethoxy)phenyl (C₆H₄(OCF₃)) ~494.46 Hypothesized serotonin/dopamine receptor modulation (based on structural analogs) Likely CYP3A4, CYP2D6 (inferred)
Clozapine C₁₈H₁₉ClN₄ 6-Chloro, 4-methylpiperazine 326.82 D2/5-HT2A antagonism; antipsychotic, H1/M receptor antagonism CYP1A2 (primary), CYP3A4 (secondary)
5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[...]-12-one C₂₈H₃₄N₂O 4-Isopropylphenyl (C₆H₄C₃H₇), tetramethyl groups 430.59 Undisclosed bioactivity; structural similarity suggests CNS-targeted potential Not reported
6-Chloro-10-(2-fluorophenyl)-14,14-dimethyl-2,9-diazatricyclo[...]-12-one C₂₂H₁₉ClFN₂O 2-Fluorophenyl (C₆H₄F), dimethyl groups 394.85 Likely antipsychotic/neuroleptic activity (inferred from halogenated analogs) CYP2D6 (predicted)

Key Observations:

Structural Variations: The target compound distinguishes itself via the 3-(trifluoromethoxy)phenyl group, which enhances lipophilicity and resistance to oxidative metabolism compared to Clozapine’s chlorophenyl group .

Bioactivity and Receptor Binding :

  • Clozapine’s D2/5-HT2A antagonism correlates with its antipsychotic effects, while the target compound’s trifluoromethoxy group may favor 5-HT2A/5-HT6 receptor affinity due to enhanced π-stacking interactions .
  • 6-Chloro-10-(2-fluorophenyl)-[...]-12-one () combines chloro and fluoro substituents, likely improving dopamine receptor selectivity over serotonin receptors .

Research Findings and Implications

  • Synthetic Challenges : The diazatricyclo core is typically synthesized via photocyclization or transition-metal-catalyzed cyclization, with substituents introduced via Suzuki-Miyaura couplings (e.g., trifluoromethoxyaryl boronic acids) .
  • Computational Predictions: Molecular similarity metrics (Tanimoto/Dice indices) suggest moderate overlap with known antipsychotics, supporting virtual screening efforts .

Q & A

Q. How can the molecular structure of this compound be unambiguously confirmed?

Methodological Answer:

  • Use X-ray crystallography to resolve the 3D arrangement of the diazatricyclic core and substituents. For dynamic analysis, employ NMR spectroscopy (e.g., 1^1H, 13^13C, 19^19F) to verify the trifluoromethoxy group and aromatic proton environments .
  • Mass spectrometry (HRMS) confirms the molecular formula. Cross-validate with IR spectroscopy for functional groups like the ketone (C=O stretch at ~1700 cm1^{-1}) .

Q. What synthetic strategies are recommended for constructing the diazatricyclic core?

Methodological Answer:

  • A multi-step approach is required:
    • Cyclization reactions (e.g., Buchwald-Hartwig amination) to form the 2,9-diazatricyclo framework.
    • Suzuki-Miyaura coupling to introduce the 3-(trifluoromethoxy)phenyl and phenyl substituents.
    • Optimize reaction conditions (e.g., Pd catalysts, anhydrous solvents) to minimize side products .
  • Purify intermediates via column chromatography (silica gel, gradient elution) and characterize each step with TLC and spectroscopic methods .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Test solubility in DMSO , ethanol, and aqueous buffers (pH 1–10) using dynamic light scattering (DLS) or UV-Vis spectroscopy.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding modes?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions.
  • Use molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases, GPCRs) to hypothesize binding interactions. Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .

Q. What experimental designs resolve contradictions in observed vs. predicted spectral data?

Methodological Answer:

  • For conflicting NMR signals:
    • Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton environments.
    • Compare experimental 19^{19}F NMR shifts with DFT-predicted values to confirm the trifluoromethoxy group’s electronic environment .
  • If crystallography disagrees with computational models, re-optimize force field parameters (e.g., AMBER) for fluorine-containing systems .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Synthesize analogs with:
    • Varied substituents on the phenyl rings (e.g., electron-withdrawing groups).
    • Modified diazatricyclic cores (e.g., replacing nitrogen with oxygen).
  • Test analogs in high-throughput screens (e.g., kinase inhibition, cytotoxicity). Use multivariate regression to correlate structural features (Hammett constants, logP) with activity .

Q. What methodologies assess environmental persistence and bioaccumulation potential?

Methodological Answer:

  • Conduct OECD 307 biodegradation tests in soil/water systems with LC-MS/MS quantification.
  • Measure logD (octanol-water distribution) at pH 7.4 to estimate bioaccumulation.
  • Use QSAR models (EPI Suite) to predict half-life in air/water and toxicity to aquatic organisms .

Q. How can reaction bottlenecks in large-scale synthesis be addressed?

Methodological Answer:

  • Identify rate-limiting steps (e.g., low-yield cyclization) via reaction progress kinetic analysis (RPKA) .
  • Optimize using flow chemistry for exothermic steps or microwave-assisted synthesis to accelerate slow reactions.
  • Replace chromatographic purification with crystallization-driven purification for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.